Technical Whitepaper: Physicochemical Profiling and Applications of 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS 77721-43-8)
Technical Whitepaper: Physicochemical Profiling and Applications of 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS 77721-43-8)
Executive Summary
1-Azido-4-chloro-2,5-dimethoxybenzene (CAS 77721-43-8) is a highly specialized aryl azide building block utilized extensively in advanced organic synthesis, bioconjugation, and materials science[1][2]. Characterized by a unique "push-pull" electronic environment—driven by electron-donating methoxy groups and an electron-withdrawing chlorine atom—this compound serves as a dual-purpose reagent. It is a premier candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and a robust photo-crosslinker for Photoaffinity Labeling (PAL).
This guide provides an in-depth, self-validating framework for the synthesis, safe handling, and experimental application of 1-Azido-4-chloro-2,5-dimethoxybenzene, grounded in established thermodynamic safety principles and mechanistic causality.
Physicochemical Profiling & Structural Rationale
The reactivity of an aryl azide is fundamentally dictated by the electronic nature of its aromatic ring. In 1-Azido-4-chloro-2,5-dimethoxybenzene, the 2,5-dimethoxy substituents donate electron density via resonance, which stabilizes the transition states during cycloaddition reactions. Conversely, the 4-chloro substituent exerts a mild inductive electron-withdrawing effect, fine-tuning the stability of the azide moiety against spontaneous thermal decomposition.
Quantitative Data Summary
| Property | Value | Significance |
| Chemical Name | 1-Azido-4-chloro-2,5-dimethoxybenzene | Standard IUPAC nomenclature. |
| CAS Registry Number | 77721-43-8 | Unique identifier for procurement and literature tracking[2]. |
| Molecular Formula | C₈H₈ClN₃O₂ | Used for thermodynamic safety calculations. |
| Molecular Weight | 213.62 g/mol | Critical for stoichiometric calculations in bioconjugation[3]. |
| (C+O)/N Ratio | 3.33 | Indicates stability for pure isolation (Ratio ≥ 3)[4][5]. |
| Carbon/Energetic Group | 8 | Passes the "Rule of Six" for safe handling[6][7]. |
| Storage Conditions | 2–8°C, Protect from light | Prevents premature photolytic or thermal degradation. |
Safety & Thermodynamics: The "Rule of Six"
Aryl azides are energy-rich compounds that can undergo violent decomposition if mishandled. As a Senior Application Scientist, it is imperative to evaluate the thermodynamic stability of any azide prior to synthesis or scale-up. We validate the safety of 1-Azido-4-chloro-2,5-dimethoxybenzene using two established empirical rules[4][8]:
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The Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide is estimated by the formula: (N_Carbon + N_Oxygen) / N_Nitrogen. For C₈H₈ClN₃O₂: (8 + 2) / 3 = 3.33. Causality: Because the ratio is strictly greater than 3, the compound possesses sufficient molecular mass to dilute the energetic nitrogen moiety, rendering it stable enough to be isolated, purified, and stored in its pure form[5][7].
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The Rule of Six: This rule dictates that there must be at least six carbon atoms per energetic functional group (azide)[6]. With 8 carbon atoms, this compound safely exceeds the threshold, minimizing shock-sensitivity and explosive risk[7].
Protocol Mandate: Despite its calculated stability, never expose this compound to heavy metals (e.g., brass, copper spatulas) or chlorinated solvents (e.g., DCM) during storage, as this can generate highly explosive metal azides or diazidomethane[4][5].
Synthesis Methodology: Diazotization and Azidation
The synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene relies on the conversion of its amine precursor, 4-chloro-2,5-dimethoxyaniline (which is industrially prepared via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene[9][10]).
Caption: Synthesis workflow of 1-Azido-4-chloro-2,5-dimethoxybenzene via diazotization.
Step-by-Step Self-Validating Protocol
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Amine Solubilization: Suspend 1.0 eq of 4-chloro-2,5-dimethoxyaniline in a 3M aqueous HCl solution. Causality: Complete protonation to the anilinium salt is required to solubilize the precursor and prevent off-target triazene formation.
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Diazotization: Chill the solution to 0–5°C using an ice-brine bath. Slowly add 1.1 eq of Sodium Nitrite (NaNO₂) dissolved in water dropwise.
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Self-Validation Step: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating complete consumption of the amine.
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Quenching: Add Sulfamic acid incrementally until the starch-iodide test is negative. Causality: Unreacted HONO will react with Sodium Azide in the next step to produce toxic NO/NO₂ gases and explosive hydrazoic acid[6][8].
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Azidation: Maintain temperature <5°C. Add 1.2 eq of Sodium Azide (NaN₃) dissolved in water dropwise behind a blast shield.
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Self-Validation Step: Observe vigorous bubbling (N₂ gas evolution). The cessation of bubbling indicates the completion of the nucleophilic aromatic substitution.
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Workup: Extract the aqueous layer with Ethyl Acetate (avoid chlorinated solvents[4]). Wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with a water bath strictly below 30°C to prevent thermal degradation.
Application 1: Photoaffinity Labeling (PAL)
Aryl azides are classic photo-crosslinkers. Upon UV irradiation, 1-Azido-4-chloro-2,5-dimethoxybenzene extrudes nitrogen gas to form a highly reactive singlet nitrene, which can insert into adjacent C-H or N-H bonds of a target protein or polymer matrix.
Caption: Photochemical activation of aryl azides into reactive nitrenes for covalent crosslinking.
Step-by-Step PAL Protocol
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Incubation: Introduce the azide probe (10–50 µM) to the target biological system or polymer matrix in a UV-transparent quartz vessel.
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Equilibration: Incubate in complete darkness for 30 minutes at 4°C to allow non-covalent binding/distribution to reach equilibrium.
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Irradiation: Irradiate the sample using a UV lamp (typically 300–365 nm). Causality: The dimethoxy groups shift the absorption maximum to longer wavelengths compared to unsubstituted phenyl azides, allowing the use of 365 nm light. This is a critical advantage, as it minimizes phototoxic damage to background proteins or materials that occurs at 254 nm.
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Validation: Analyze the crosslinked adducts via SDS-PAGE (for proteins) or LC-MS/MS to map the exact site of nitrene insertion.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide moiety is the quintessential dipole for the Huisgen cycloaddition. When catalyzed by Copper(I), 1-Azido-4-chloro-2,5-dimethoxybenzene reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole linkage at room temperature.
Caption: Catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step CuAAC Protocol
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Solvent Preparation: Dissolve 1-Azido-4-chloro-2,5-dimethoxybenzene (1.0 eq) and the target terminal alkyne (1.1 eq) in a degassed 1:1 mixture of tert-Butanol and Water. Causality: The biphasic tBuOH/H₂O system maximizes the solubility of both organic substrates and inorganic catalysts while stabilizing the Cu(I) intermediate.
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Catalyst Assembly: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 eq).
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In Situ Reduction: Add Sodium Ascorbate (0.1 eq) to the reaction mixture.
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Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is vastly superior to adding direct Cu(I) salts (like CuI), which rapidly oxidize in air and promote unwanted oxidative homocoupling of alkynes (Glaser coupling).
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Reaction Monitoring: Stir at room temperature for 2–12 hours.
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Self-Validation Step: Monitor via TLC or LC-MS. The reaction is complete when the distinct mass of the azide (m/z ~213.6) disappears, replaced entirely by the mass of the triazole adduct.
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Purification: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with an EDTA solution to chelate and remove residual copper, which can cause long-term toxicity or material degradation.
References
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University of Pittsburgh. "Safe Handling of Azides." Environmental Health & Safety. Available at:[Link]
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Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford EHS. Available at:[Link]
- Google Patents. "Process for the preparation 4-chloro-2,5-dimethoxy-aniline." US Patent US5041671A.
Sources
- 1. 98280-37-6|2-Amino-5-Chloro-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 2. Benzene, 1-azido-4-chloro-2,5-dimethoxy- | 77721-43-8 [chemicalbook.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. uvic.ca [uvic.ca]
- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 10. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
